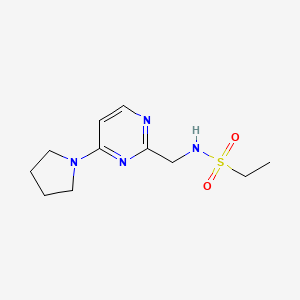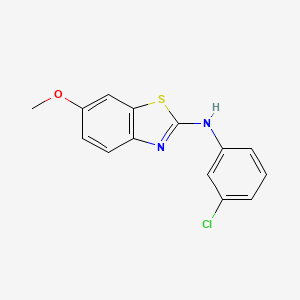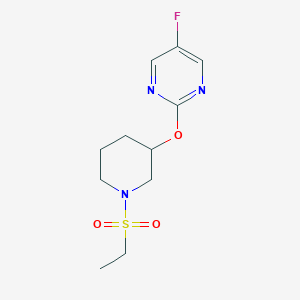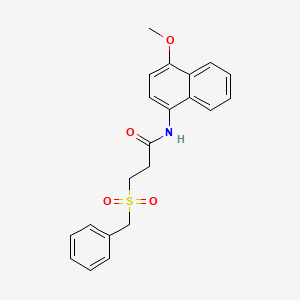![molecular formula C17H18ClNO4S B2608463 Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 425413-10-1](/img/structure/B2608463.png)
Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as Methyl 2-[(3-chloro-2-methylphenyl)amino]-2-methylpropanoate, is a chemical compound that has gained significant attention in scientific research. It is commonly used as a reagent in organic synthesis and has been studied for its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
Biomedical Devices and Sensing
The ability to rapidly deploy and morph structures is crucial for applications in biomechanics sensing, surgery, and biopsy. Researchers have explored electromagnetic actuation and mechanics-guided three-dimensional (3D) assembly to create deployable and morphable 3D mesostructures. These structures, made from inorganic materials, can change shape significantly upon external stimuli. They hold promise for multimodal biomedical devices, allowing simultaneous measurements of parameters like thermal conductivities in bilayer films .
Antiviral Agents
Indole derivatives, including our compound, have shown antiviral activity. For instance, methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate exhibited inhibitory activity against influenza A. Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
Chemical Intermediates
“Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate” serves as an intermediate in the synthesis of other compounds. For example, it contributes to the preparation of 2,6-dichlorotoluene, which has applications in various chemical processes .
Regeneration of Catalysts
Methyl chloroacetate, a related compound, plays a role in regenerating the PdCl2-CuCl2/activated carbon catalyst used for dimethyl carbonate synthesis. This regeneration process is essential for sustainable catalysis .
Organic Synthesis
The benzylic position in aromatic compounds is a site of interest. Reactions at this position can involve nucleophilic substitution (SN1 or SN2) due to resonance-stabilized carbocations. Our compound’s benzylic position may participate in similar reactions, contributing to organic synthesis .
Nuclear Magnetic Resonance (NMR) Studies
Researchers use NMR spectroscopy to study the structure and behavior of organic compounds. While not a direct application, understanding the NMR spectra of our compound provides valuable insights for its characterization and potential interactions .
Eigenschaften
IUPAC Name |
methyl 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-12-7-9-14(10-8-12)24(21,22)19(11-17(20)23-3)16-6-4-5-15(18)13(16)2/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDLOPJDUOUKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-([2,4'-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide](/img/structure/B2608383.png)




![4-[(4-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2608388.png)

![4-[(6-Hydrazinopyridin-3-yl)sulfonyl]morpholine](/img/structure/B2608396.png)
![8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B2608397.png)


![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2608403.png)